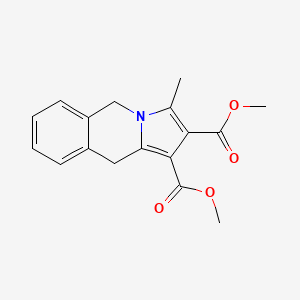

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester

Description

Properties

IUPAC Name |

dimethyl 3-methyl-5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-14(16(19)21-2)15(17(20)22-3)13-8-11-6-4-5-7-12(11)9-18(10)13/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHVRXTUXNLZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2N1CC3=CC=CC=C3C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225603 | |

| Record name | Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74618-46-5 | |

| Record name | Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074618465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the [3+2] cycloaddition of activated alkynes and alkenes to isoquinoline derivatives . Another approach involves the domino reaction between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrroloisoquinoline-5,10-diones.

Reduction: Reduction reactions can convert the compound to 10-hydroxy-1,2,3,5-tetrahydropyrroloisoquinolin-5-one.

Substitution: The compound can participate in substitution reactions, particularly involving the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as zinc and acetic acid . Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the pyrroloisoquinoline scaffold .

Scientific Research Applications

Anti-Cancer Activity

Pyrrolo[2,1-a]isoquinolines, closely related to PIQ, have been studied extensively for their cytotoxic properties . These compounds exhibit significant activity against various cancer cell lines. For instance:

- Lamellarins , a class of alkaloids derived from marine organisms that share structural similarities with PIQ, have shown potent cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and KB (epidermoid carcinoma) with IC50 values in the low micromolar range .

- A recent review highlighted the structure-activity relationships (SARs) of these compounds, emphasizing that modifications on the pyrrolo ring can enhance their anti-cancer efficacy and selectivity .

Summary Table: Cytotoxic Activity of Pyrrolo Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lamellarin O | HeLa | <10 | Topoisomerase inhibition |

| Lukianol A | KB | 2.4 | DNA damage |

| Pyrrolo[2,1-a]isoquinoline | SW-480 (Colon adenocarcinoma) | <10 | Apoptosis induction |

Organophotocatalysts

Recent advancements have showcased the potential of PIQ derivatives as multitasking organophotocatalysts . These compounds can facilitate a variety of chemical transformations under visible light irradiation:

- Redox-Neutral Biaryl Coupling : PIQs can catalyze the coupling of aryl halides with (hetero)arenes efficiently.

- Nickel-Catalyzed Reactions : They promote nickel-catalyzed amination and oxygenation reactions, expanding their utility in organic synthesis .

Case Study: Photophysical Properties

Research has demonstrated that modifying the electron-withdrawing groups on the PIQ scaffold can significantly alter its photophysical properties, enhancing its catalytic efficiency. This tunability allows for tailored applications in synthetic chemistry .

Summary Table: Photocatalytic Transformations Using PIQs

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Biaryl Cross-Coupling | Visible light irradiation | 65-80 |

| Nickel-Catalyzed Amination | Aryl halide + amine | 70-90 |

| Decarboxylative Cross-Coupling | α-amino acid + aryl halide | 60-75 |

Synthesis Pathways

The synthesis of PIQ can be achieved through various methodologies including:

- Castagnoli–Cushman Reaction : This reaction allows for the formation of complex structures from simpler precursors and has been pivotal in developing pyrrolo-based compounds for medicinal applications .

- Improved Cyclization Techniques : Recent improvements in cyclization methods have enhanced yields for pyrroloisoquinolinediones, furthering research into their pharmacological properties .

Mechanism of Action

The compound exerts its effects primarily through inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division . By stabilizing the intermediate covalent complexes between DNA and topoisomerase, the compound prevents the proper functioning of these enzymes, leading to cytotoxic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester

- CAS No.: 147808-86-4 (primary), 74618-46-5 (alternative)

- Molecular Formula: C₁₆H₁₅NO₄

- Molecular Weight : 285.29 g/mol

- Structure: Features a fused pyrrolo-isoquinoline ring system with dimethyl ester groups at positions 1 and 2, a methyl substituent at position 3, and partial saturation (5,10-dihydro) in the isoquinoline moiety .

Physicochemical Properties :

- Boiling Point : 437.1°C at 760 mmHg

- Density : 1.28 g/cm³

- LogP (XLogP3) : 2.0

- Topological Polar Surface Area (TPSA) : 57.5 Ų .

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-b]pyridazine Derivatives

Example Compound: 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (CAS: Not specified) .

- Molecular Formula : C₁₄H₁₁ClN₂

- Molecular Weight : 242.70 g/mol

- Key Features : A fused pyrrolo-pyridazine core with a 4-chlorophenyl group at position 2 and a methyl group at position 6.

Pyrrolo[2,1-a]isoquinoline Alkaloids

Example: Natural alkaloids from Sinomenium acutum .

Imidazo[1,2-a]pyridine Derivatives

Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .

Pyrrolo[1,2-b]isoxazole-2,3-dicarboxylic acid dimethyl ester

- Molecular Formula: C₁₁H₁₅NO₅

- Key Features: Isoxazole ring instead of isoquinoline, with trimethyl groups.

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Accessibility: Pyrrolo[1,2-b]pyridazines are synthesized via cyclization of pyridazine precursors , while the target compound likely requires isoquinoline-based intermediates, which may involve decarboxylation or esterification steps .

- Structure-Activity Relationship (SAR) : The 3-methyl group in the target compound may increase lipophilicity, favoring membrane penetration, whereas bulkier groups in pyrrolo[2,1-a]phthalazines reduce activity .

Biological Activity

Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-3-methyl-, dimethyl ester (commonly referred to as dimethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of dimethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate is , and it has a molecular weight of 299.32 g/mol. The compound features a pyrroloisoquinoline core structure that is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound has been achieved through several methods. One notable approach involves the cyclization of 1-(2-carboxybenzoyl)pyrroles with dimethyl maleic anhydride. This method yields high purity and good yields of the desired product . Additionally, the compound can undergo various modifications, including nitration and reduction processes that enhance its biological activity .

Anticancer Properties

Research indicates that pyrrolo(1,2-b)isoquinoline derivatives exhibit significant anticancer activity. A study demonstrated that these compounds can act as bifunctional alkylating agents, leading to DNA damage in cancer cells . The mechanism involves the formation of covalent bonds with nucleophilic sites on DNA, ultimately triggering apoptosis in malignant cells.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The effectiveness varies depending on the concentration and specific strain tested. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging evidence suggests that pyrrolo(1,2-b)isoquinoline derivatives may also exert neuroprotective effects. They have been found to modulate neuroinflammatory responses and promote neuronal survival under oxidative stress conditions. This property positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

Case Study 1: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of various pyrrolo(1,2-b)isoquinoline derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of dimethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Research Findings Summary Table

Q & A

Q. Q: What are the established synthetic methodologies for pyrrolo[1,2-b]isoquinoline dicarboxylate derivatives?

A: A key approach involves cyclization reactions using nitrones and cyclopropane-1,1-diesters, which provide high diastereoselectivity . For example, tetrahydro-1,2-oxazines generated from nitrones and cyclopropanediesters serve as intermediates for constructing the pyrrolo[1,2-b]isoquinoline core. Multi-step syntheses, such as those involving cyclopropylcarbonyl precursors, are also effective. In one protocol, condensation of indoline derivatives with triethyl methanetricarboxylate at elevated temperatures (488 K) yields tricyclic structures, though side reactions may occur if water content is not controlled .

Q. Q: How is the structural identity of this compound validated in academic research?

A: Researchers employ X-ray crystallography to resolve the planar heterotricyclic core and intermolecular hydrogen bonding patterns (e.g., O–H⋯O interactions) . NMR spectroscopy (1H/13C) is used to confirm substituent positions, with reference to analogs like ethyl 6-hydroxy-4-oxo-1,2-dihydroquinoline-5-carboxylate (Registry No. 108795-80-8) . Mass spectrometry and IR further validate functional groups, such as ester carbonyl stretches (~1740 cm⁻¹).

Advanced Synthesis

Q. Q: How can diastereoselectivity be optimized during synthesis?

A: Diastereoselectivity is enhanced by:

- Temperature control : Maintaining ±5 K during reagent addition minimizes side reactions .

- Steric directing groups : Cyclopropane diesters with bulky substituents favor specific transition states .

- Catalytic asymmetric methods : Chiral Lewis acids (e.g., Ti(OiPr)₄ with tartrate ligands) can induce enantioselectivity, though literature specific to this compound is limited.

Contradiction Analysis

Q. Q: How should researchers address discrepancies in spectroscopic data or unexpected by-products?

A: Stepwise validation is critical:

Replicate synthesis : Confirm consistency in NMR shifts (e.g., methyl ester signals at δ 3.6–3.8 ppm) .

Chromatographic isolation : Use HPLC to separate by-products (e.g., 6-hydroxy-1,2-dihydroquinolin-4-one) and characterize via X-ray .

Mechanistic studies : Probe reaction conditions (e.g., solvent polarity, water traces) to identify hydrolysis/decarboxylation pathways .

Computational Modeling

Q. Q: What computational tools aid in predicting reactivity or stability?

A:

- DFT calculations : Model transition states for cyclopropane ring-opening reactions to predict regioselectivity .

- Molecular docking : Explore interactions with biological targets (e.g., quinoline-binding enzymes), though activity data for this compound is sparse.

- Crystal structure prediction (CSP) : Software like Mercury visualizes hydrogen-bonding networks to explain crystallization behavior .

Advanced Analytical Challenges

Q. Q: What advanced techniques resolve complex stereochemical assignments?

A:

- NOESY NMR : Correlates spatial proximity of methyl groups and aromatic protons to confirm relative stereochemistry .

- VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers by comparing experimental and computed spectra.

- Synchrotron XRD : High-resolution data resolves subtle torsional angles in the pyrrolo-isoquinoline framework .

Methodological Pitfalls

Q. Q: What common experimental errors affect yield or purity?

A:

- Inadequate drying : Residual water hydrolyzes ester groups, forming carboxylic acid by-products .

- Overheating : Temperatures >490 K degrade the tricyclic core, reducing yields.

- Oxidation : Exposure to strong oxidants (e.g., HNO₃) may cleave the dihydroisoquinoline ring; inert atmospheres (N₂/Ar) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.